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Compound of Interest

Compound Name: 4,5-Dichloroquinoline

Cat. No.: B128104

An In-depth Technical Guide to 4,5-
Dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloroquinoline is a heterocyclic aromatic compound belonging to the quinoline family.
Its structure is characterized by a quinoline core with two chlorine atoms substituted at the 4
and 5 positions. This compound serves as a valuable intermediate in organic synthesis,
particularly in the development of novel pharmaceutical agents. The positions of the chlorine
substituents significantly influence the molecule's reactivity and its potential biological
applications. Dichloroquinoline isomers are key building blocks in the synthesis of a wide range
of biologically active molecules, including those with antimicrobial and antitumor properties.
This guide provides a comprehensive overview of the physical, chemical, and biological
properties of 4,5-dichloroquinoline, along with detailed experimental protocols for its analysis.

Core Physical and Chemical Properties

4,5-Dichloroquinoline is typically a pale yellow to brown solid. It exhibits low solubility in water
but is soluble in various organic solvents, including ethanol, acetone, chloroform, and ethyl
acetate.
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Property Value

Molecular Formula CoHsCI2N

Molecular Weight 198.05 g/mol

Melting Point 118 °C

Boiling Point 324.23 °C (rough estimate)

Density 1.4178 g/cm3 (rough estimate)

Appearance Off-white to pale beige or yellow powder/crystals

Solubility Slightly soluble in acetone, chloroform, DMSO,
and ethyl acetate

pKa 2.47 £ 0.25 (Predicted)

XLogP3 3.4

CAS Number 21617-18-5

Spectral Data Summary

The structural elucidation of 4,5-dichloroquinoline is supported by various spectroscopic
techniques.
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Spectroscopic Data

Key Features

The proton NMR spectrum is expected to show

distinct signals in the aromatic region

1H NMR _ o
corresponding to the protons on the quinoline
ring system.

The carbon NMR spectrum will display signals
corresponding to the nine carbon atoms in the
13C NMR

molecule, with the chemical shifts influenced by

the chlorine and nitrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic
absorption bands for C-H, C=C, and C=N
stretching and bending vibrations within the

aromatic quinoline ring.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion
peak corresponding to the molecular weight of
the compound. The fragmentation pattern will be
characteristic of a dichloro-substituted quinoline,
with isotopic peaks for chlorine being a key

feature.

Experimental Protocols

Synthesis of Dichloroquinoline Derivatives (General

Procedure)

While a specific, detailed protocol for the synthesis of 4,5-dichloroquinoline is not readily

available in the reviewed literature, a general method for the synthesis of dichloroquinolines,

such as the related 4,7-dichloroquinoline, involves the Gould-Jacobs reaction. This can be

adapted, starting with the appropriately substituted aniline. A common final step in producing

dichloroquinolines is the chlorination of a hydroxyquinoline precursor.

Example Chlorination Step (adapted from 4,7-dichloroquinoline synthesis):
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To a flask containing a suitable solvent (e.g., toluene), add the corresponding 4-hydroxy-5-
chloroquinoline.

Add phosphorus oxychloride (POCIs) to the mixture.

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by
thin-layer chromatography (TLC).

After completion, cool the mixture and carefully add it to ice water.

Neutralize the solution with a base, such as sodium bicarbonate, to precipitate the crude
product.

Collect the solid by filtration, wash with water, and dry.

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain
the pure dichloroquinoline.[1][2]

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of the solid 4,5-dichloroquinoline in approximately
0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a clean, dry vial.[3] Filter the solution
through a small plug of cotton or glass wool into a 5 mm NMR tube to remove any particulate
matter.[3][4] The final sample height in the tube should be around 4-5 cm.[3]

Data Acquisition (*H NMR):
o Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
o Allow the sample to equilibrate to the probe temperature (typically 298 K).

o Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field
for optimal homogeneity.

o Typical acquisition parameters include a pulse angle of 30-90 degrees, an acquisition time
of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3]
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» Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the
spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal
standard like tetramethylsilane (TMS).[3] Integrate the peaks to determine the relative proton

ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy:

o Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (approx.
50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[5] Drop the
solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a
thin film of the compound.[5]

o Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and
acquire the spectrum. If the signal is too weak, add more solution to the plate and re-
measure. If the signal is too strong, clean the plate and use a more dilute solution.[5]

Mass Spectrometry (MS):
o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

o Data Acquisition: Introduce the sample into the mass spectrometer. The choice of ionization
technique (e.g., Electron lonization - El, or Electrospray lonization - ESI) will depend on the
instrument and the desired information. For EI-MS, the fragmentation pattern will be a key
identifier. For ESI-MS, the protonated molecular ion will be prominent.

» Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and
characteristic fragmentation patterns. The presence of two chlorine atoms will result in a
distinctive isotopic cluster for the molecular ion and any chlorine-containing fragments.[6][7]

Reactivity and Biological Activity

The chlorine atom at the 4-position of the quinoline ring is highly reactive towards nucleophilic
substitution, making 4,5-dichloroquinoline a versatile intermediate for introducing various
functional groups.[8]

Antimicrobial and Antitumor Potential
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Quinoline derivatives are known to possess a broad range of biological activities, including
antimicrobial and anticancer properties.[9][10]

Antimicrobial Mechanism: The antimicrobial action of some quinolone derivatives, particularly
fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[11][12]
These enzymes are crucial for DNA replication, and their inhibition leads to the blockage of the
replication fork and ultimately cell death.[11][12]

Antitumor Mechanism: The anticancer effects of quinoline derivatives are often attributed to
their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer
cells.[13][14] Some derivatives have been shown to modulate key signaling pathways involved
in tumor growth and survival, such as the MAPK and ERK1/JMK pathways.[9] They can also
lead to an increase in intracellular reactive oxygen species (ROS) and modulate the expression
of apoptotic proteins like Bax and Bcl-2.[13]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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